N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of compounds structurally related to N-(3-methoxybenzyl)-2-(2-[(2-oxo-2-(p-tolylamino)ethyl]thio)thiazol-4-yl)acetamide. For instance, rhodanine-3-acetic acid-based amides have been synthesized and evaluated for their potential as antimicrobial agents against a spectrum of bacteria, mycobacteria, and fungi. These compounds, particularly those with specific substitutions, have shown significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
Analytical Techniques
Mass spectrometry has been utilized to study benzylamines and benzylamine derivatives, including those with methoxy and acetamide groups. This analytical method helps establish the empirical formulae of fragment ions and their modes of fragmentation, crucial for understanding the structural aspects and potential reactivity of such compounds (Couch & Williams, 1972).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-6-8-17(9-7-15)24-21(27)14-30-22-25-18(13-29-22)11-20(26)23-12-16-4-3-5-19(10-16)28-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOITSVDEGZISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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